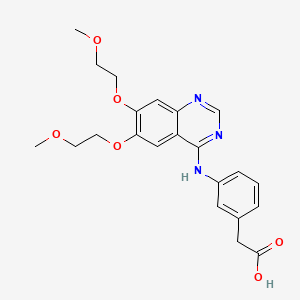

2-(3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)acetic acid

描述

CP-457493 is a bio-active chemical.

生化分析

Biochemical Properties

The main metabolic pathways of CP-457493 involve hydroxylations or oxygenations . The identified metabolites were mono-oxygenated metabolites (M1 and M4), mono-hydroxylated metabolites (M3, M5, M6, M7, and M8), and a di-oxygenated metabolite (M2)

Cellular Effects

CP-457493 has been shown to inhibit the cellular release of IL-1β, IL-1α, and IL-18 in human and mouse innate immune cells . It prevents inflammasome activation induced by disease-relevant soluble and crystalline NLRP3 stimuli

Molecular Mechanism

It has been shown to inhibit the cellular release of IL-1β, IL-1α, and IL-18, suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

In mice, CP-457493 demonstrates potent inhibition of the release of proinflammatory cytokines following acute i.p. challenge with LPS plus ATP in a manner that is proportional to the free/unbound concentrations of the drug

Metabolic Pathways

It has been shown that the main metabolic pathways of CP-457493 involve hydroxylations or oxygenations .

生物活性

2-(3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)acetic acid is a compound derived from the quinazoline family, known for its diverse pharmacological activities, particularly in anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 427.4 g/mol. The compound features a quinazoline core modified with methoxyethoxy groups, which significantly influence its biological properties.

Quinazoline derivatives, including the target compound, often act as inhibitors of receptor tyrosine kinases (RTKs), particularly the epidermal growth factor receptor (EGFR). The mechanism typically involves:

- Inhibition of Tyrosine Kinases : The compound competes with ATP for binding to the active site of kinases such as EGFR and vascular endothelial growth factor receptor (VEGFR), leading to decreased phosphorylation and subsequent downstream signaling that promotes cell proliferation and survival .

- Induction of Apoptosis : By inhibiting these pathways, quinazoline derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit potent anticancer activity across various cell lines. For example:

- Cell Line Studies : The compound showed significant cytotoxic effects against multiple cancer cell lines including MCF-7 (breast cancer), A431 (epidermoid carcinoma), and A549 (lung cancer). The IC50 values reported for related quinazoline derivatives range from 0.02 μM to 20.72 nM against EGFR .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is heavily influenced by their structural components:

- Substituents on the Quinazoline Ring : Electron-donating groups at positions C-6 and C-7 enhance binding affinity to the target kinases.

- Aniline Moiety Modifications : Variations in the aniline substituents can drastically alter potency; for instance, introducing halogens has been shown to improve activity significantly .

Case Studies

- EGFR Inhibition : A study demonstrated that a related compound with a similar structure exhibited an IC50 of 27.06 nM against EGFR, outperforming standard treatments like lapatinib .

- Cytotoxicity Tests : In vitro tests indicated that compounds with methoxy substituents showed enhanced cytotoxicity compared to their counterparts lacking these groups, suggesting a critical role in modulating biological activity .

科学研究应用

Anticancer Properties

Recent studies have indicated that compounds similar to 2-(3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)acetic acid exhibit significant anticancer activity. The mechanism often involves the inhibition of key enzymes related to cancer cell proliferation.

- Targeting TACE (Tumor Necrosis Factor-alpha Converting Enzyme) :

- Cell Line Studies :

Antimicrobial Activity

The compound's structural characteristics also suggest potential antimicrobial properties. Quinazoline derivatives have been reported to possess activity against various bacterial strains.

- Broad-Spectrum Activity :

- Mechanism of Action :

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of synthesized quinazoline derivatives, including those structurally related to this compound. The findings indicated:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MDA-MB 231 | 10.5 | Apoptosis induction |

| Compound B | A549 (Lung Cancer) | 8.7 | Inhibition of TACE |

These results underscore the potential of quinazoline derivatives as effective anticancer agents .

Case Study 2: Antimicrobial Efficacy

In a separate investigation focusing on antimicrobial properties, several quinazoline compounds were screened against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 30 |

The results indicated that certain derivatives exhibited potent antimicrobial activity, suggesting their potential use in treating infections caused by resistant strains .

化学反应分析

Structural Features Governing Reactivity

The compound exhibits three key reactive domains (Figure 1):

- Quinazoline core : A nitrogen-rich heterocycle with electron-donating 2-methoxyethoxy substituents at positions 6 and 7, enhancing nucleophilic susceptibility at the 4-position.

- Anilino linkage : Connects the quinazoline to a phenyl ring, providing sites for oxidative or hydrolytic cleavage.

- Acetic acid side chain : A polar carboxylic acid group enabling salt formation, esterification, or conjugation reactions.

Table 1: Functional Group Reactivity

Metabolic Transformation Pathways

As a primary metabolite of erlotinib, this compound arises via hepatic cytochrome P450-mediated oxidation followed by hydrolysis :

- Phase I Metabolism :

- Phase II Metabolism :

Table 2: Key Metabolic Reactions

Stability Under Stress Conditions

- Thermal Degradation : At >150°C, decarboxylation of the acetic acid group generates CO₂ and a toluene derivative .

- Photolysis : UV exposure (254 nm) induces cleavage of the anilino bond, yielding 6,7-bis(2-methoxyethoxy)quinazolin-4-amine and phenylacetic acid .

Synthetic Modifications

- Salt Formation : Reacts with NaOH/KOH in aqueous ethanol to form water-soluble sodium/potassium salts (mp 210–215°C) .

- Esterification : Treatment with methanol/H₂SO₄ produces methyl 2-(3-((6,7-bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)acetate .

Analytical Characterization Data

Table 3: Spectral Properties

属性

IUPAC Name |

2-[3-[[6,7-bis(2-methoxyethoxy)quinazolin-4-yl]amino]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O6/c1-28-6-8-30-19-12-17-18(13-20(19)31-9-7-29-2)23-14-24-22(17)25-16-5-3-4-15(10-16)11-21(26)27/h3-5,10,12-14H,6-9,11H2,1-2H3,(H,26,27)(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYPNJRWSAMNEIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)CC(=O)O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882420-21-5 | |

| Record name | CP-457493 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0882420215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP-457493 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0JH558S7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。